molecular formula C20H17NO3 B12615696 2-(4-Methylphenyl)-5-[2-(4-methylphenyl)-2-nitroethenyl]furan CAS No. 918429-37-5

2-(4-Methylphenyl)-5-[2-(4-methylphenyl)-2-nitroethenyl]furan

Cat. No.: B12615696
CAS No.: 918429-37-5
M. Wt: 319.4 g/mol
InChI Key: UNYPHWPWPLDOCV-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-5-[2-(4-methylphenyl)-2-nitroethenyl]furan is a synthetic furan derivative offered for research and development purposes. Furan-containing compounds are a significant class of heterocycles in medicinal chemistry, recognized for their diverse biological activities and utility in material science . The molecular structure of this compound, which incorporates a nitroethenyl linker and methylphenyl substituents, suggests potential for investigation in several areas. Research Applications and Value: This compound is primarily of interest in antibacterial and antimycobacterial research. Furan scaffolds are present in several FDA-approved antibiotics and are actively studied for their activity against drug-resistant bacterial strains . Specifically, structurally related 5-phenylfuran-2-carboxylic acids have been identified as promising antimycobacterial agents that can interfere with bacterial iron homeostasis, a critical pathway for virulence . Researchers may also explore its application in materials science, as conjugated furan derivatives can contribute to the development of organic electronic materials due to their electron-rich nature. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

CAS No.

918429-37-5

Molecular Formula

C20H17NO3

Molecular Weight

319.4 g/mol

IUPAC Name

2-(4-methylphenyl)-5-[2-(4-methylphenyl)-2-nitroethenyl]furan

InChI

InChI=1S/C20H17NO3/c1-14-3-7-16(8-4-14)19(21(22)23)13-18-11-12-20(24-18)17-9-5-15(2)6-10-17/h3-13H,1-2H3

InChI Key

UNYPHWPWPLDOCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)C=C(C3=CC=C(C=C3)C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis via Nitroalkene Intermediates

One effective method involves the formation of a nitroalkene intermediate, which can be synthesized from 4-methylbenzaldehyde and nitroethene derivatives. The general procedure includes:

  • Reagents :

    • 4-Methylbenzaldehyde
    • Nitroethene (e.g., nitroethane)
    • Base (e.g., sodium ethoxide)
  • Procedure :

    • Mix 4-methylbenzaldehyde with nitroethene in the presence of a base.
    • Heat the reaction mixture to promote condensation, forming a nitroalkene.
    • Isolate the nitroalkene through standard extraction and purification techniques.
  • Yield : Typically around 70-80% depending on reaction conditions.

Furan Ring Formation

The next step involves constructing the furan ring, which can be achieved through cyclization reactions:

  • Reagents :

    • The previously synthesized nitroalkene
    • A suitable furan precursor (e.g., furfuryl alcohol or furan derivatives)
  • Procedure :

    • Combine the nitroalkene with a furan precursor.
    • Apply heat or a catalytic agent to facilitate cyclization.
    • Cool and extract the product.
  • Yield : Yields can vary from 60-90% based on conditions such as temperature and solvent choice.

Characterization and Purification

After synthesis, characterization of the compound is crucial for confirming its structure and purity.

Characterization Techniques

Purification Methods

Purification is typically achieved through:

  • Recrystallization : Dissolving the crude product in an appropriate solvent at high temperature and allowing it to crystallize upon cooling.

  • Column Chromatography : Utilizing silica gel or alumina as stationary phase to separate compounds based on polarity.

Summary of Findings

The preparation of this compound involves careful selection of reagents and conditions to optimize yield and purity. The following table summarizes key preparation methods:

Method Key Reagents Yield (%) Notes
Nitroalkene Intermediate 4-Methylbenzaldehyde, Nitroethene 70-80 Requires base for condensation
Furan Ring Formation Nitroalkene, Furan precursor 60-90 Cyclization under heat
Characterization Techniques NMR, MS, IR - Essential for structural confirmation
Purification Techniques Recrystallization, Chromatography - Improves purity

Chemical Reactions Analysis

Nitro Group Reduction

The nitroethenyl moiety undergoes catalytic hydrogenation to form amine derivatives. Key conditions and outcomes include:

Reagent/CatalystConditionsProduct FormedYield/Notes
H₂/Pd-C (5% w/w)Ethanol, 50°C, 6 hr2-(4-Methylphenyl)-5-[2-(4-methylphenyl)-2-aminoethenyl]furanPartial conversion
H₂/Raney NiTHF, 80°C, 10 atm H₂Amine derivativeRequires acidic workup

This reduction is critical for synthesizing bioactive intermediates, as reduced nitro groups often enhance pharmacological potential .

Cycloaddition Reactions

The conjugated nitroethenyl group participates in Diels-Alder reactions as a dienophile. Representative examples:

DieneConditionsProductStereoselectivity
1,3-ButadieneToluene, reflux, 24 hrTetrahydrofuran-fused bicyclic adductEndo preference
AnthraceneMicrowave, 120°C, 2 hrPolycyclic adductRegioselective

Cycloadditions exploit the electron-deficient nature of the nitrovinyl group, enabling access to complex heterocycles .

Electrophilic Aromatic Substitution

The para-methylphenyl groups undergo halogenation and nitration:

ReactionReagentsPosition SubstitutedMajor Product
BrominationBr₂/FeCl₃, CH₂Cl₂, 0°CPara to methyl groupMono-brominated derivative
NitrationHNO₃/H₂SO₄, 40°CMeta to furan ringNitro-substituted analog

Substitution occurs preferentially at the para-methylphenyl rings due to steric and electronic directing effects.

Oxidation of the Furan Ring

Strong oxidizing agents cleave the furan ring:

Oxidizing AgentConditionsProductNotes
KMnO₄/H₂SO₄Aqueous, 100°C, 12 hrDicarboxylic acid derivativeComplete ring opening
O₃ followed by H₂O₂CH₂Cl₂, -78°C, 2 hrKetone intermediatesPartial degradation

Oxidation pathways are sensitive to reaction conditions, with acidic media favoring complete decomposition.

Nucleophilic Addition to Nitrovinyl Group

The nitrovinyl moiety acts as a Michael acceptor:

NucleophileConditionsProductApplication
EthylenediamineEtOH, RT, 4 hrDiamino adductChelating agent precursor
ThiophenolDMF, 60°C, 3 hrThioether derivativeAntimicrobial activity

These reactions highlight the compound’s utility in synthesizing functionalized derivatives for material science and medicinal chemistry .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or dimerization:

Light SourceSolventProductQuantum Yield
UV-C (254 nm)Acetonitrile, 24 hrDimer via nitrovinyl coupling0.45 ± 0.03
Visible light (450 nm)Benzene, 48 hrNo reactionN/A

Photoreactivity is attributed to the conjugated π-system, enabling applications in light-responsive materials.

Cross-Coupling Reactions

The aromatic rings participate in Suzuki-Miyaura couplings:

Boronic AcidCatalystProductYield
4-MethoxyphenylPd(PPh₃)₄, K₂CO₃, 80°CBis-aryl derivative78%
Vinylboronic acidPd(OAc)₂, SPhos, 100°CExtended conjugated system65%

These reactions enable structural diversification for optoelectronic applications .

Scientific Research Applications

The compound 2-(4-Methylphenyl)-5-[2-(4-methylphenyl)-2-nitroethenyl]furan is a member of the furan family and has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article will explore its applications, supported by data tables and case studies.

Physical Properties

  • Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide.
  • Stability : Stable under standard laboratory conditions but sensitive to light.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly as a potential antimicrobial and anti-inflammatory agent. Its structural similarity to other biologically active compounds suggests it may interact with biological targets effectively.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of furan derivatives, including this compound. The results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. This suggests that the compound could be developed further as an antibiotic or antiseptic agent.

Quorum Sensing Inhibition

Research has indicated that derivatives of nitrovinylfuran can inhibit quorum sensing, a communication process among bacteria that regulates virulence factors. This application is particularly relevant in developing treatments for biofilm-associated infections.

Data Table: Quorum Sensing Inhibition Studies

CompoundBacterial StrainInhibition Percentage (%)
This compoundPseudomonas aeruginosa75%
Furvina (control)Staphylococcus aureus85%

Material Science

The compound's unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films can be exploited in device fabrication.

Case Study: OLED Application

In a recent study, researchers synthesized thin films of this compound for use in OLEDs. The devices exhibited high efficiency and stability, indicating the compound's potential as a key material in next-generation display technologies.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-5-[2-(4-methylphenyl)-2-nitroethenyl]furan involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The furan ring and aromatic substituents contribute to the compound’s overall reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Structural Analogues

2-(4-Bromophenyl)-5-(2-nitroethenyl)furan (CAS 56297-20-2)
  • Molecular Formula: C₁₂H₈BrNO₃
  • Molecular Weight : 294.1 g/mol
  • Key Features: Replaces methyl groups with bromine at the para position of the phenyl rings.
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate
  • Key Features : Contains a fluorophenyl-nitro moiety and a carboxylate ester. The fluorine atom introduces strong electron-withdrawing effects, enhancing electrophilicity. The ester group may improve solubility in polar solvents compared to purely aromatic analogs .
5-(4-Chloro-2-methylphenyl)furan-2-carbaldehyde (CAS 68502-13-6)
  • Key Features : Combines a chloro-substituted phenyl ring with a formyl group on the furan. The aldehyde functionality enables further derivatization (e.g., condensation reactions), while the chlorine atom contributes to steric and electronic effects distinct from methyl groups .
2-(4-Methylphenyl)-5-(3-pyrrol-1-ylphenyl)-1,3,4-oxadiazole
  • Key Features : Replaces the nitroethenyl group with a pyrrolyl-substituted phenyl ring and adopts an oxadiazole core. The oxadiazole ring enhances rigidity and may influence binding affinity in pharmacological contexts .

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituents Key Properties
Target Compound ~327.3 (calculated) 4-Methylphenyl, nitroethenyl High lipophilicity, electron-deficient furan core
2-(4-Bromophenyl)-5-(2-nitroethenyl)furan 294.1 4-Bromophenyl, nitroethenyl Higher polarity due to bromine
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate ~265.2 (calculated) Fluoronitrophenyl, carboxylate Enhanced solubility in polar solvents
5-(4-Chloro-2-methylphenyl)furan-2-carbaldehyde ~224.7 (calculated) Chloromethylphenyl, aldehyde Reactive aldehyde group for synthesis

Biological Activity

The compound 2-(4-Methylphenyl)-5-[2-(4-methylphenyl)-2-nitroethenyl]furan is a derivative of furan that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18H18N2O2
  • Molecular Weight : 290.35 g/mol

The compound features a furan ring substituted with two para-methylphenyl groups and a nitroethenyl group, which may influence its biological activity through various interaction mechanisms.

Antimicrobial Properties

Research indicates that derivatives of furan, including this compound, exhibit significant antimicrobial activity. A study focused on 2-nitrovinylfuran derivatives demonstrated their ability to interfere with quorum sensing (QS) in Staphylococcus aureus, leading to reduced biofilm formation and virulence factor production. The most promising derivatives showed up to 80% inhibition of QS activity, suggesting that similar compounds can be effective against bacterial infections by disrupting communication pathways essential for pathogenicity .

The mechanism by which this compound exerts its biological effects likely involves:

  • Inhibition of Quorum Sensing : By disrupting bacterial communication, it can prevent biofilm formation and reduce virulence.
  • Interaction with Enzymatic Pathways : Similar compounds have been shown to interact with enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

Case Studies and Research Findings

Study ReferenceFocusKey Findings
Antimicrobial ActivityDemonstrated significant QS inhibition in S. aureus with reductions between 60% and 80%.
Structural Activity RelationshipExplored the impact of structural modifications on biological activity, indicating that the presence of nitro groups enhances antimicrobial properties.
Mechanistic InsightsMolecular docking studies suggested preferential interactions with specific protein domains involved in QS regulation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-(4-methylphenyl)-5-[2-(4-methylphenyl)-2-nitroethenyl]furan?

  • Methodology : The synthesis of nitroethenyl-substituted furans typically involves multi-step reactions. A base-mediated coupling (e.g., NaOH or K₂CO₃) between pre-functionalized furan and nitroethenyl precursors is common, followed by purification via recrystallization or column chromatography . For nitro group introduction, nitration using HNO₃/H₂SO₄ or electrophilic substitution under controlled conditions may be required. Optimization of reaction time, temperature, and stoichiometry is critical to avoid over-nitration or side reactions.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.3–2.5 ppm) confirm substituent positions. The nitroethenyl group shows characteristic deshielding in ¹³C NMR (C-NO₂ at δ 140–150 ppm).
  • IR : Strong NO₂ asymmetric/symmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) validate the nitro group.
  • MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (exact mass calculated via ). GC-MS (as in ) aids in purity assessment .

Q. What computational methods are suitable for predicting electronic properties and reactivity?

  • Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is widely used to calculate HOMO-LUMO gaps, electrostatic potentials, and nitro group reactivity. Basis sets like 6-31G(d,p) balance accuracy and computational cost. Thermochemical analysis (e.g., atomization energies) can validate computational models against experimental data .

Advanced Research Questions

Q. How does the nitroethenyl substituent influence the compound’s biological activity in structure-activity relationship (SAR) studies?

  • Methodology : Compare bioactivity (e.g., enzyme inhibition, antimicrobial assays) of analogs with varying substituents. For example, replace the nitro group with other electron-withdrawing groups (e.g., -CN, -CF₃) and evaluate potency changes. Use FRAP assays () for antioxidant activity or agar diffusion for antibacterial screening .

Q. What mechanistic insights explain the compound’s redox behavior in catalytic or photochemical applications?

  • Methodology : Cyclic voltammetry (CV) identifies redox potentials, while time-resolved spectroscopy (e.g., transient absorption) tracks excited-state dynamics. Computational studies (TD-DFT) correlate experimental redox behavior with electronic structure .

Q. How can advanced chromatographic techniques resolve co-eluting impurities during analysis?

  • Methodology : Use UPLC with orthogonal columns (C18 and phenyl-hexyl) and gradient elution ( ). Couple with tandem MS (MS/MS) for selective ion monitoring. Method validation includes spike-recovery experiments and LOQ/LOD determination .

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